Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and a thieno ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Triazolo[1,5-c]pyrimidine Moiety: This step involves the formation of the triazolo[1,5-c]pyrimidine ring system through a condensation reaction between a hydrazine derivative and a suitable nitrile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno ring and the triazolo[1,5-c]pyrimidine moiety.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Ethanol and a strong acid catalyst such as sulfuric acid.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thieno ring or the triazolo[1,5-c]pyrimidine moiety.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where CDK2 inhibition can lead to the selective targeting of tumor cells.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Triazolo[1,5-a]pyrimidine Derivatives: Known for their anti-inflammatory and neuroprotective properties.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: Utilized in the development of new materials and as multi-target ligands.
The uniqueness of this compound lies in its specific structural features, such as the combination of a bromophenyl group and a thieno ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN4O2S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H13BrN4O2S/c1-3-24-17(23)13-9(2)12-15-20-14(10-4-6-11(18)7-5-10)21-22(15)8-19-16(12)25-13/h4-8H,3H2,1-2H3 |
InChI Key |
HEURYPWWLPHANN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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